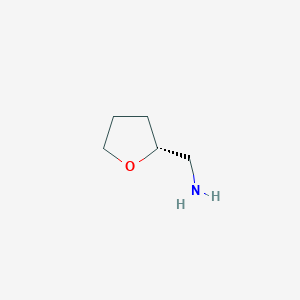

(R)-(-)-Tetrahydrofurfurylamine

Beschreibung

Historical Context of Chiral Amines in Organic Synthesis

The significance of chiral amines in organic synthesis is a story deeply rooted in the evolution of stereochemistry. For decades, chemists have recognized that the biological activity of many molecules is intrinsically linked to their three-dimensional arrangement. A tragic yet powerful illustration of this principle is the case of thalidomide (B1683933) in the 1950s and 1960s. pbworks.com While one enantiomer of thalidomide was an effective sedative, the other proved to be a potent teratogen, leading to devastating birth defects. pbworks.com This highlighted the critical need for methods to synthesize single, pure enantiomers of chiral compounds, a challenge that chiral amines have been instrumental in addressing.

Chiral amines are fundamental to the synthesis of a vast array of biologically active molecules, with estimates suggesting that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. researchgate.net They serve multiple roles in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and as foundational building blocks for more complex chiral structures. researchgate.net The ability of chiral amines to form diastereomeric salts with racemic acids, which can then be separated by physical means like crystallization, was one of the earliest and still widely used methods for obtaining enantiomerically pure compounds. researchgate.netlibretexts.org This classical resolution technique laid the groundwork for the development of more sophisticated stereoselective strategies.

Significance of (R)-(-)-Tetrahydrofurfurylamine Chirality in Stereoselective Processes

The chirality of this compound, centered at the C2 position of the tetrahydrofuran (B95107) ring, is the cornerstone of its utility in stereoselective synthesis. This specific spatial arrangement of atoms allows it to influence the stereochemical outcome of reactions in a predictable and controlled manner. When incorporated into a molecule, it can act as a chiral auxiliary, a temporary directing group that biases the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one diastereomer over another.

A primary method for obtaining enantiomerically pure this compound is through the resolution of its racemic mixture. A notable example involves the use of L-tartaric acid as a chiral resolving agent. Through fractional crystallization of the resulting diastereomeric salts, (R)-Tetrahydrofurfurylamine can be isolated with high optical purity. This process underscores the practical importance of its inherent chirality, making the pure enantiomer accessible for further synthetic applications.

| Resolution of Tetrahydrofurfurylamine (B43090) | |

| Resolving Agent | L-tartaric acid |

| Method | Fractional crystallization of diastereomeric salts |

| Isolated Enantiomer | (R)-Tetrahydrofurfurylamine |

| Yield | 68% researchgate.net |

| Optical Purity | >98.5% (as determined by HPLC) researchgate.net |

The defined stereochemistry of this compound is crucial for its role in creating new stereocenters with high fidelity. This control is essential in the synthesis of pharmaceuticals and other biologically active molecules where the desired therapeutic effect is often exclusive to a single enantiomer.

Overview of Core Research Trajectories Involving this compound

The research applications of this compound are diverse, primarily focusing on its use as a chiral building block and a precursor for more complex chiral ligands and molecules. Its structural motif is found in a variety of compounds with potential biological activity.

One significant research trajectory involves the use of this compound as a starting material for the synthesis of substituted piperidines. The piperidine (B6355638) ring is a prevalent scaffold in many natural products and pharmaceutical agents. nih.gov Research in this area explores stereocontrolled methods to transform the tetrahydrofuran ring of the amine into a piperidine ring, thereby transferring the initial chirality to the new heterocyclic system.

Furthermore, this compound serves as a valuable precursor in the synthesis of chiral ligands for asymmetric catalysis. By modifying the amine group, researchers can create novel ligands that can coordinate with metal centers to form catalysts capable of inducing high levels of enantioselectivity in a wide range of chemical transformations.

While specific, detailed research findings on the direct use of this compound as a chiral auxiliary in high-yield, high-diastereoselectivity reactions are not extensively documented in readily available literature, its role as a resolved chiral amine makes it a foundational element for the synthesis of more complex chiral structures. The ability to obtain it in high enantiomeric purity through established resolution techniques is a critical first step in many multi-step asymmetric syntheses.

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 154 °C | Sigma-Aldrich |

| Density | 0.983 g/mL at 25 °C | Sigma-Aldrich |

| Optical Rotation ([α]D) | -11.5° (neat) | Sigma-Aldrich |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370134 | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7202-43-9 | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7202-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Tetrahydrofurfurylamine

Enantioselective Synthesis Routes

The synthesis of the specific enantiomer (R)-(-)-Tetrahydrofurfurylamine necessitates stereochemical control, which can be achieved through several sophisticated chemical strategies. These methods are designed to favor the formation of one enantiomer over the other, a critical requirement for applications where stereochemistry is key.

Asymmetric Catalysis Approaches to this compound Synthesis

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral molecules like this compound. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to an enantiomerically enriched product. The transition-metal-catalyzed asymmetric reductive amination (ARA) of a prochiral ketone or aldehyde is a direct and operationally simple method for synthesizing chiral amines. acs.orgacs.org This process involves the condensation of a carbonyl group with an amine or ammonia, followed by the enantioselective reduction of the resulting imine intermediate, often mediated by a chiral transition metal catalyst. acs.org

Several challenges are inherent in this reaction, including the reversible and often unfavorable formation of the NH-imine intermediate, the strong coordination of nitrogen-containing compounds to the metal catalyst which can lead to catalyst inhibition, and the difficulty in achieving high enantiocontrol. thieme-connect.com Despite these hurdles, significant progress has been made, particularly with iridium, rhodium, and ruthenium-based catalysts. researchgate.net For the synthesis of this compound, a hypothetical asymmetric reductive amination could start from 2-tetrahydrofurancarboxaldehyde using a suitable chiral catalyst and an ammonia source. The design of chiral ligands, such as those with phosphino-oxazoline or spiranic backbones, has been crucial in advancing the efficiency and enantioselectivity of these transformations. nih.gov

Biocatalytic Transformations for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, such as transaminases, can catalyze the amination of carbonyl compounds with high enantioselectivity under mild reaction conditions. nih.gov The synthesis of furfurylamines from bio-based furan (B31954) aldehydes has been demonstrated using robust transaminases. nih.gov

For the production of this compound, a biocatalytic approach would likely involve the use of a transaminase that can selectively act on a suitable precursor, such as 2-tetrahydrofurancarboxaldehyde, using an amino donor. While the direct biocatalytic synthesis of this compound is not extensively documented in the provided search results, the successful application of transaminases for the synthesis of other chiral amines from furan-based substrates suggests its feasibility. nih.gov The development of efficient and selective biocatalytic systems for such conversions remains an active area of research. nih.gov

Chiral Auxiliary-Mediated Syntheses of this compound

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is an optically active compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.

Commonly used chiral auxiliaries include derivatives of amino acids, amino alcohols (like pseudoephedrine), and oxazolidinones. nih.gov In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group. For instance, a carboxylic acid derivative of tetrahydrofuran (B95107) could be coupled with a chiral auxiliary, followed by a reaction sequence that converts the carboxyl group into an aminomethyl group. The diastereomers formed in this process could then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure product. While specific examples for this compound are not detailed in the search results, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable. wikipedia.orgsigmaaldrich.com

Reductive Amination Strategies for this compound Formation

Reductive amination is one of the most widely used and effective methods for the synthesis of amines. sandermanpub.net This process involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or a primary or secondary amine in the presence of a reducing agent. For the synthesis of this compound, the starting material is typically furfural (B47365) or furfuryl alcohol, which are derived from biomass. researchgate.netsandermanpub.net

The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the corresponding amine. rsc.org When starting from furfural, the process involves both the amination of the aldehyde group and the hydrogenation of the furan ring to a tetrahydrofuran ring.

Mechanistic Studies of Catalytic Hydrogenation Pathways

The reductive amination of furanic aldehydes is a complex tandem process that can be accompanied by several side reactions. The initial step is the nucleophilic addition of ammonia to the aldehyde group of furfural to form a primary imine. rsc.org This imine is then hydrogenated to furfurylamine (B118560). Subsequently, the furan ring of furfurylamine is hydrogenated to yield tetrahydrofurfurylamine (B43090).

A key challenge in this process is controlling the selectivity. The intermediate furfurylamine is more nucleophilic than ammonia and can react with unreacted furfural, leading to the formation of secondary amines as byproducts. rsc.org The reaction conditions, particularly the ratio of ammonia to the furanic substrate, play a crucial role in determining the product distribution. rsc.org Mechanistic studies suggest that the reaction can proceed via a Schiff base intermediate, which is then hydrogenated. researchgate.net The nature of the catalyst and the reaction parameters, such as temperature and hydrogen pressure, are critical for achieving high selectivity towards the desired primary amine. sandermanpub.net

Metal-Catalyzed Reductions in this compound Synthesis

A variety of metal catalysts have been investigated for the reductive amination of furfural and its derivatives to produce tetrahydrofurfurylamine. Both noble and non-noble metal catalysts have shown activity for this transformation.

Commonly employed catalysts include those based on nickel (e.g., Raney Ni), rhodium, ruthenium, and palladium. researchgate.netsandermanpub.net Raney® Ni has been reported as an effective heterogeneous catalyst for the switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol. researchgate.netrsc.org By controlling the hydrogen pressure, the reaction can be directed towards either the partially hydrogenated furfurylamine or the fully hydrogenated tetrahydrofurfurylamine, with yields of up to 94.0% for the latter. researchgate.net Nickel-based catalysts have been found to exhibit good performance, which is attributed to the competitive adsorption of ammonia and hydrogen on the metal surface. researchgate.net Rhodium supported on alumina (Rh/Al2O3) has also been shown to be a highly selective catalyst for the reductive amination of furfural to furfurylamine. researchgate.net

The choice of metal, the support material, and the reaction conditions all have a significant impact on the catalyst's activity and selectivity. taylorfrancis.com For instance, the acidic sites on a support can play a role in activating the carbonyl group of furfural, thereby promoting the amination reaction. sandermanpub.net

Below is a table summarizing the performance of different catalytic systems in the reductive amination of furanic compounds.

| Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Pressure (MPa H₂) | Reference |

| Raney Ni | Furfuryl Alcohol | Tetrahydrofurfurylamine | 94.0 | - | 1.0 | researchgate.net |

| Raney Ni | Furfural | Furfurylamine | 96.3 | 130 | 2.0 | sandermanpub.net |

| Rh/Al₂O₃ | Furfural | Furfurylamine | ~92 | 80 | - | researchgate.net |

| Ru/Nb₂O₅ | Furfural | Furfurylamine | 89 | 70 | - | sandermanpub.net |

| Raney Co | Furfural | Furfurylamine | 98.9 | 120 | 1.0 | sandermanpub.net |

Derivation from Bio-Renewable Feedstocks

The conversion of biomass-derived furanics into valuable amines represents a significant advancement in green chemistry. The primary routes for the synthesis of tetrahydrofurfurylamine from these renewable resources involve the catalytic reductive amination of furfural and furfuryl alcohol.

Synthesis from Furfural and Furfuryl Alcohol Derivatives

The reductive amination of furfural and furfuryl alcohol is a widely employed method for the synthesis of tetrahydrofurfurylamine. This process typically involves the reaction of the furanic substrate with ammonia in the presence of a catalyst and a reducing agent, usually hydrogen gas.

A variety of heterogeneous catalysts have been investigated for this transformation, with nickel-based catalysts, particularly Raney® Ni, demonstrating high efficacy. The reaction proceeds through the formation of an imine intermediate from the reaction of furfural with ammonia, which is then hydrogenated to furfurylamine. Subsequent hydrogenation of the furan ring yields tetrahydrofurfurylamine. When starting from furfuryl alcohol, the reaction is believed to proceed via dehydrogenation to furfural, followed by the same reductive amination pathway.

The choice of catalyst and reaction conditions plays a crucial role in the selectivity and yield of the desired product. For instance, studies have shown that with a Raney® Ni catalyst, a high yield of tetrahydrofurfurylamine (up to 94.0%) can be achieved from furfuryl alcohol in the presence of hydrogen. rsc.org In contrast, in the absence of added hydrogen, the reaction favors the formation of furfurylamine. rsc.org This "switchable" synthesis provides a powerful tool for controlling the product distribution.

Other catalytic systems, including those based on cobalt, ruthenium, rhodium, and palladium, have also been explored. researchgate.netmdpi.com For example, a graphene-co-shelled cobalt nanoparticle catalyst has been shown to be effective for the reductive amination of furfural to furfurylamine. researchgate.net While much of the literature focuses on the synthesis of the racemic mixture, the preparation of the specific (R)-(-) enantiomer necessitates the use of chiral catalysts or chiral resolving agents, an area of ongoing research. One approach involves the reductive amination of furfural with chiral amino alcohols, such as L- or D-valinol, to create chiral intermediates that can be further transformed.

Table 1: Catalytic Systems for the Synthesis of Tetrahydrofurfurylamine from Furfural and Furfuryl Alcohol

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Solvent | Yield of Tetrahydrofurfurylamine (%) | Reference |

|---|---|---|---|---|---|---|

| Furfuryl Alcohol | Raney® Ni | 180 | 1.0 | Not specified | 94.0 | rsc.org |

| Furfural | Rh/Al₂O₃ | 80 | 2.0 | Aqueous NH₃ | Not specified (92% selectivity for furfurylamine) | |

| Furfural | Raney® Ni | 130 | 2.0 | 1,4-dioxane | Not specified (96.3% selectivity for furfurylamine) | |

| Furfural | Cobalt Nanoparticles | Not specified | Not specified | Not specified | High selectivity for furfurylamine | researchgate.net |

Hydrogenolysis and Ring Rearrangement Pathways to Tetrahydrofurfurylamine

While the direct reductive amination of furfural and furfuryl alcohol is the most common route to tetrahydrofurfurylamine, alternative pathways involving hydrogenolysis and ring rearrangement of other furan derivatives are being explored. Hydrogenolysis, the cleavage of a chemical bond by hydrogen, can be a key step in the conversion of more complex biomass-derived molecules.

Currently, the available scientific literature primarily details the hydrogenolysis of tetrahydrofurfurylamine to produce other valuable chemicals, such as piperidine (B6355638). rsc.org The synthesis of tetrahydrofurfurylamine via hydrogenolysis or ring rearrangement from other bio-renewable precursors is a less documented approach.

Theoretical pathways could involve the selective hydrogenolysis of C-O bonds in more functionalized furanic compounds, followed by amination and cyclization. Ring expansion or contraction reactions of other heterocyclic compounds derived from biomass could also potentially lead to the tetrahydrofuran skeleton of the target molecule. However, specific and efficient catalytic systems for such transformations leading directly to this compound are not yet well-established in published research. This area represents a promising frontier for future research and development in the sustainable synthesis of this chiral amine.

Advanced Synthetic Protocols and Optimization Strategies for this compound Production

Optimization of the synthesis of this compound is crucial for its industrial-scale production. Key strategies focus on improving catalyst performance, enhancing enantioselectivity, and streamlining reaction conditions.

A significant advancement is the development of "switchable" catalytic systems that allow for the selective synthesis of either furfurylamine or tetrahydrofurfurylamine from the same precursor by simply adjusting the reaction parameters, most notably the hydrogen pressure. rsc.org With a Raney® Ni catalyst, conducting the reductive amination of furfuryl alcohol in the presence of 1.0 MPa of H₂ leads to a high yield of tetrahydrofurfurylamine, as the excess hydrogen promotes the saturation of the furan ring. rsc.org Conversely, in the absence of external H₂, the reaction predominantly yields furfurylamine. rsc.org This control over selectivity is a key optimization strategy, allowing for the targeted production of the desired amine.

Further optimization involves the investigation of different catalyst supports and promoters to enhance the activity and stability of the metallic catalysts. For instance, the use of supports like alumina (Al₂O₃) or carbon can influence the dispersion and electronic properties of the active metal, thereby affecting the reaction rate and selectivity.

For the production of the specific (R)-(-) enantiomer, the development of efficient chiral catalysts is paramount. This can involve the use of transition metal complexes with chiral ligands. While specific examples for the direct asymmetric reductive amination of furfural to this compound are not extensively reported, the broader field of asymmetric catalysis offers potential strategies. These include the use of chiral phosphine ligands or N-heterocyclic carbenes in combination with metals like iridium or rhodium, which have shown success in the asymmetric hydrogenation of imines.

Biocatalysis also presents an advanced and highly selective route. The use of enzymes, such as transaminases, could enable the direct and highly enantioselective amination of a suitable precursor to afford this compound under mild reaction conditions. Chemoenzymatic strategies, which combine a chemical catalysis step to produce an intermediate with a subsequent biocatalytic step for the chiral amination, are also being explored to leverage the advantages of both approaches. nih.gov

Table 2: Optimization Strategies for Tetrahydrofurfurylamine Synthesis

| Strategy | Key Parameter | Effect | Result | Reference |

|---|---|---|---|---|

| Switchable Synthesis | Hydrogen Pressure | Controls the extent of furan ring hydrogenation | Selective formation of either furfurylamine or tetrahydrofurfurylamine | rsc.org |

| Catalyst Modification | Catalyst Support/Promoters | Enhances catalyst activity, stability, and selectivity | Improved yields and catalyst lifetime | |

| Asymmetric Catalysis | Chiral Catalysts/Ligands | Induces enantioselectivity in the amination/hydrogenation steps | Production of a specific enantiomer, e.g., this compound | |

| Biocatalysis | Enzymes (e.g., transaminases) | High enantioselectivity under mild conditions | Direct synthesis of the chiral amine | nih.gov |

Role of R Tetrahydrofurfurylamine As a Chiral Building Block

Application in Asymmetric Synthesis

Asymmetric synthesis is a critical field in chemistry focused on the selective creation of a specific stereoisomer of a chiral product. The use of chiral auxiliaries, catalysts, and ligands derived from readily available chiral molecules is a cornerstone of this discipline. (R)-(-)-Tetrahydrofurfurylamine, with its defined stereocenter, is an exemplary chiral starting material for these applications.

The primary amine of this compound serves as a key functional handle for its incorporation into more elaborate molecular structures, particularly chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Researchers have designed and synthesized various families of chiral ligands by coupling chiral amines like this compound with other molecular fragments. A common strategy involves reacting the amine with compounds that can bind to metals, such as phosphines or sulfonyl chlorides, to create bidentate or polydentate ligands. The rigid tetrahydrofuran (B95107) backbone of the parent amine helps to restrict conformational flexibility in the resulting ligand-metal complex, which is often crucial for achieving high levels of stereoselectivity. For instance, new families of chiral ligands based on a modular building block strategy have been developed by coupling commercially available diamines with chiral N-protected β-amino sulfonyl chlorides. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation.

The resulting metal-ligand complexes can then be employed as catalysts in a variety of asymmetric reactions. These chiral catalysts have proven to be excellent precursors for reactions like the asymmetric transfer hydrogenation of aromatic ketones, leading to the formation of optically active alcohols with high enantiomeric excess (ee).

| Ligand Type | Metal Center | Application | Enantiomeric Excess (ee) |

| Diaminodiphosphine | Ru(II), Rh(I) | Asymmetric transfer hydrogenation of ketones | Up to 97% |

| Phosphinite | Ru(II) | Enantioselective hydrogenation of ketones | Up to 99% |

| Diaminodiphosphine | Ir(I) | Asymmetric transfer hydrogenation of ketones | Up to 99% |

This table presents examples of catalyst systems derived from chiral amines, illustrating the high enantioselectivities achievable in asymmetric reductions.

The catalysts and chiral auxiliaries derived from this compound are instrumental in converting prochiral substrates—molecules that are not chiral but have the potential to become chiral—into a single enantiomer of a chiral product. A primary application is in the asymmetric reduction of prochiral ketones and imines.

In these reactions, the prochiral ketone or imine coordinates to the chiral metal catalyst. The chiral ligand, originating from the this compound scaffold, creates a sterically hindered environment around the metal center. This forces the substrate to bind in a specific orientation, exposing one of its two faces preferentially to the reducing agent. The result is the highly selective formation of one enantiomer of the corresponding chiral alcohol or amine. This method is a powerful tool for producing enantiomerically pure compounds that are key intermediates for pharmaceuticals and other biologically active molecules. nih.gov

For example, the asymmetric reduction of acetophenone derivatives using various biocatalysts can yield the corresponding (R)-alcohols with high enantioselectivity. nih.gov Similarly, chemical catalysts, such as those based on ruthenium and rhodium with chiral ligands, are highly effective for the asymmetric transfer hydrogenation of a wide range of aromatic ketones. researchgate.net

| Substrate | Catalyst Type | Product | Enantiomeric Excess (ee) | Yield |

| Acetophenone | Plant Tissue Biocatalyst | (R)-1-Phenylethanol | ~98% | ~80% |

| 4'-Chloroacetophenone | Plant Tissue Biocatalyst | (R)-1-(4-chlorophenyl)ethanol | ~98% | ~80% |

| Ethyl 4-chloroacetoacetate | Plant Tissue Biocatalyst | Ethyl (R)-4-chloro-3-hydroxybutanoate | ~91% | ~45% |

This table shows the results of asymmetric reduction of various prochiral ketones using biocatalysts, demonstrating the potential for high enantioselectivity and good yields. nih.gov

Stereochemical Control in Complex Organic Molecule Construction

The influence of this compound extends beyond simple enantioselective reactions to the intricate construction of complex organic molecules with multiple stereocenters, such as natural products. In these multi-step syntheses, the chiral amine can be used as a chiral auxiliary. A chiral auxiliary is a group that is temporarily incorporated into the synthetic route to direct the stereochemistry of one or more reactions. wikipedia.org

The process typically involves attaching the this compound moiety to a prochiral substrate via an amide or imine linkage. The inherent chirality of the auxiliary then directs subsequent bond-forming reactions, such as alkylations or aldol reactions, to occur on a specific face of the molecule. This establishes a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter. After its role is fulfilled, the auxiliary can be cleaved from the molecule and potentially recycled, leaving behind an enantiomerically enriched product. This strategy is fundamental for building up the stereochemically complex frameworks found in many biologically active compounds. nih.gov

Integration into Chiral Scaffolds and Advanced Molecular Architectures

The rigid, stereodefined structure of this compound makes it an attractive component for integration into larger, more complex chiral scaffolds and advanced molecular architectures. These scaffolds are core structures that can be systematically modified to create libraries of compounds for drug discovery and materials science.

In medicinal chemistry, the tetrahydrofuran ring is a privileged scaffold found in numerous biologically active molecules and approved drugs. nih.govnih.gov By incorporating the this compound unit, chemists can create novel heterocyclic scaffolds with a built-in chiral element. This is particularly valuable in drug design, where the specific three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The amine group provides a convenient point for diversification, allowing chemists to attach various substituents to explore structure-activity relationships. The development of such molecular architectures is crucial for expanding the range of available therapeutic agents. nih.gov

Applications of R Tetrahydrofurfurylamine in Advanced Chemical Synthesis

Medicinal Chemistry Research and Pharmaceutical Development

The unique structural features of (R)-(-)-Tetrahydrofurfurylamine are leveraged in medicinal chemistry to create sophisticated molecules for therapeutic use. Its role extends from being a foundational piece in the synthesis of essential intermediates to its incorporation into drug candidates targeting a range of diseases.

Synthesis of Pharmaceutically Relevant Intermediates

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules required for drug manufacturing. The pharmaceutical industry has a significant and growing demand for such chiral intermediates to improve the efficacy of new drugs. who.int The synthesis of these building blocks can be achieved through various methods, including the use of chiral metal catalysts to produce homochiral compounds from non-chiral starting materials. bohrium.comresearchgate.net

One of the key applications is in the synthesis of muscarine (B1676868) analogs. Research has demonstrated that tetrahydrofurfurylamines can be used to develop compounds that may modulate cholinergic activity, which is relevant for various physiological processes. researchgate.net The synthesis process can involve the reductive amination of furfuryl alcohol using catalysts like Raney® Nickel to produce tetrahydrofurfurylamine (B43090) with high yields, such as 94.0%. mdpi.com

Furthermore, this amine is a key component in creating intermediates for a new generation of highly active narcotic analgesics, such as remifentanil and other fentanyl analogues. niscpr.res.in For instance, an efficient synthesis has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate, starting from 1-benzylpiperidin-4-one. niscpr.res.in

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound or its Derivatives

| Starting Material | Intermediate Class | Potential Therapeutic Area |

|---|---|---|

| Furfuryl Alcohol | Tetrahydrofurfurylamines | General Pharmaceutical Synthesis |

| 1-benzylpiperidin-4-one | Piperidine-based structures | Analgesics |

| Tetrahydrofuryl diols | Muscarine Analogs | Neuropharmacology |

Development of Drug Candidates, including those targeting Neurological Disorders

The incorporation of the this compound moiety is a strategy employed in the development of novel drug candidates. Its structural similarity to muscarine makes its derivatives interesting candidates for investigation in neuropharmacology due to their potential interactions with muscarinic acetylcholine (B1216132) receptors. researchgate.net

While direct incorporation into all drug classes is not always the case, the principles of using such chiral amines are central to modern drug design. For example, the development of drugs for neurological disorders, such as Lumateperone for schizophrenia, involves the synthesis of enantiomerically pure key intermediates, highlighting the importance of chiral building blocks in achieving therapeutic specificity. nih.gov The synthesis of such complex molecules often relies on the availability of versatile chiral synthons like this compound.

Strategies in Drug Discovery and Lead Optimization facilitated by this compound

This compound is a significant tool in drug discovery and lead optimization, processes that refine initial "hits" into effective drug candidates. nih.gov The use of specific chiral building blocks is a fundamental strategy to produce complex drug candidates with high efficacy. bohrium.comresearchgate.net

One key strategy is the study of the structure-activity relationship (SAR), which examines how modifications to a molecule's structure affect its biological activity. By incorporating a defined stereocenter like that in this compound, medicinal chemists can probe the three-dimensional requirements of a biological target, such as an enzyme or receptor. This allows for the design of molecules with improved potency and selectivity, minimizing off-target effects. The electronic, steric, and conformational parameters of molecules derived from this amine can be fine-tuned to modulate receptor interactions. This approach is critical for optimizing lead compounds into preclinical candidates.

Agrochemical Development and Formulation

In addition to its role in pharmaceuticals, this compound and related furan-based amines are used as intermediates in the synthesis of agrochemicals.

Synthesis of Biologically Active Agrochemicals

Furfurylamine (B118560) and its hydrogenated derivative, tetrahydrofurfurylamine, are versatile furan-based chemicals used in the manufacture of various agrochemicals. A notable application is in the synthesis of 5-aminolevulinic acid (ALA), which is used as a biodegradable herbicide and plant growth regulator. The chemical synthesis of ALA can start from various precursors, including tetrahydrofurfurylamine. ALA functions as a photodynamic herbicide; when applied to plants in high concentrations, it leads to an accumulation of photosensitive compounds that, upon exposure to light, cause the plant cells to die.

While not a direct derivative, the synthesis of other complex pesticides, such as Fipronil, involves the modification of amine groups on heterocyclic rings to create new compounds with potentially higher bioactivity. This highlights the general importance of amine-containing heterocyclic intermediates in the development of new insecticides.

Table 2: Agrochemical Applications and Related Synthesis

| Agrochemical Class | Specific Compound/Target | Role of Amine Intermediate |

|---|---|---|

| Herbicide / Plant Growth Regulator | 5-Aminolevulinic Acid (ALA) | Precursor in chemical synthesis. |

| Insecticide | Fipronil Derivatives | Modification of amine on pyrazole (B372694) ring. |

Role in Enhancing Agrochemical Efficacy

The primary role of this compound in agrochemicals is to serve as a structural component of the active ingredient itself. The specific shape and chemical properties of the resulting pesticide or herbicide molecule are what determine its biological efficacy. Structure-activity relationship (SAR) studies are crucial in this field as well, helping to identify the optimal molecular structure for a desired effect.

Materials Science and Polymer Chemistry

The distinct chemical properties of this compound make it a valuable component in the development of novel polymers and materials. Its ability to participate in polymerization reactions and to be derived from biomass aligns with the growing demand for sustainable materials.

Application in Biodegradable Polymer Production

This compound is utilized in the synthesis of biodegradable polymers, which are designed to break down naturally in the environment. google.com These polymers offer a more sustainable alternative to traditional plastics. The incorporation of this amine into polymer backbones can influence properties such as degradation rate and biocompatibility.

One of the key areas of application is in the creation of polyamides and poly(β-thioether esters). researchgate.net The amine group of this compound can react with dicarboxylic acids or their derivatives to form amide linkages, the fundamental bond in polyamides. Similarly, it can participate in thiol-Michael addition polymerizations to create poly(β-thioether esters). researchgate.net The presence of the tetrahydrofuran (B95107) ring, derived from a natural source, can enhance the biodegradability of the resulting polymer. The rate of biodegradation of polyesters, for instance, is highly dependent on their chemical structure and morphology. nih.gov The introduction of structural flexibility can make polymers more susceptible to enzymatic attack, a key mechanism in biodegradation. nih.gov

| Polymer Class | Monomers | Key Feature | Potential Application |

| Polyamides | This compound, Dicarboxylic Acids | Amide Linkages | Biodegradable plastics |

| Poly(β-thioether esters) | This compound, Thiol-containing compounds, Michael acceptors | Thioether and Ester Linkages | Hot melt adhesives researchgate.net |

Synthesis of Specialty Chemicals

The reactivity of this compound makes it a useful intermediate in the synthesis of various specialty chemicals. Its primary amine functionality allows it to readily undergo reactions such as alkylation, acylation, and condensation to produce a diverse range of derivatives. These derivatives can find use in numerous fields, including agrochemicals and pharmaceuticals.

For example, the amine can be a precursor in the synthesis of more complex chiral molecules. The inherent chirality of this compound can be transferred to new products, which is a crucial aspect in the synthesis of active pharmaceutical ingredients where a specific stereoisomer is often responsible for the desired therapeutic effect.

Contributions to Flavor and Fragrance Synthesis

The synthesis of flavor and fragrance compounds often involves the creation of complex organic molecules that elicit specific sensory responses. nih.govhebmu.edu.cnsemanticscholar.orgresearchgate.net this compound can serve as a starting material or an intermediate in the multi-step synthesis of these aroma chemicals. The tetrahydrofuran moiety is a structural feature found in some natural and synthetic fragrances, contributing to a range of odor profiles.

The amine functionality can be transformed into other functional groups, such as amides or imines, which can be key components of certain fragrance molecules. Additionally, the chiral nature of this compound can be important, as the stereochemistry of a molecule can significantly impact its odor. Different enantiomers of a chiral fragrance compound can have distinct smells or different odor thresholds.

Mechanistic and Theoretical Investigations of R Tetrahydrofurfurylamine Reactions

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating reaction mechanisms. The rate of a reaction involving (R)-(-)-tetrahydrofurfurylamine can be influenced by various factors, including the concentration of reactants, temperature, and the presence of catalysts.

While specific kinetic data for reactions of this compound were not found in the provided search results, general principles of reaction kinetics can be applied. For instance, in a nucleophilic substitution reaction, the rate law would depend on the mechanism. An SN2 reaction would exhibit second-order kinetics, being first-order in both the amine and the electrophile. An SN1 reaction, on the other hand, would typically show first-order kinetics, dependent only on the concentration of the electrophile.

Kinetic studies of the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides have been used to determine rate constants, activation energy, and thermodynamic parameters. nih.gov Such approaches could be adapted to study cycloaddition reactions where this compound or its derivatives act as reactants.

Computational Chemistry and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions.

DFT calculations can be employed to model the transition states and intermediates of reactions involving this compound, providing valuable insights into reaction pathways and the origins of stereoselectivity. nih.gov

For example, in a nucleophilic substitution reaction, DFT could be used to calculate the energy barriers for SN1 and SN2 pathways, helping to determine the more favorable mechanism under specific conditions. In reductive amination, DFT can model the geometry of the imine intermediate and the approach of the reducing agent, explaining the observed diastereoselectivity in the formation of the final amine product.

DFT has been successfully used to rationalize the stereochemical outcomes of aza-Henry reactions, where calculations at the M06-2X/6-31G(d) level of theory helped to understand the role of hydrogen bonding in controlling diastereoselectivity. nih.gov Similar computational approaches could be applied to reactions of this compound to understand how the chiral center and the tetrahydrofuran (B95107) ring influence the stereochemical course of a reaction.

In the study of ring-opening reactions, DFT calculations have been instrumental in elucidating the mechanism of photochemical ring expansion of oxetane (B1205548) to tetrahydrofuran derivatives, suggesting a diradical pathway. nih.govrsc.org These computational methods could be extended to investigate potential ring-opening or rearrangement reactions of this compound, predicting the feasibility and stereochemical outcome of such transformations.

Conformational Analysis and Stereochemical Predictions

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to the conformational preferences of its five-membered ring and the orientation of the aminomethyl substituent.

Conformational Analysis:

The tetrahydrofuran (THF) ring is not planar and exists in a continuous state of dynamic motion between two primary conformations: the envelope (E) and the twist (T). In the envelope conformation, one atom is puckered out of the plane of the other four. In the twist conformation, two adjacent atoms are puckered on opposite sides of the plane formed by the other three.

While specific conformational analysis data for this compound is not extensively detailed in the literature, valuable insights can be drawn from computational and spectroscopic studies of analogous compounds like tetrahydrofurfuryl alcohol (THFA). For THFA, the position of the substituent group significantly influences the conformational preference of the THF ring. Quantum chemical calculations and rotational spectroscopy have shown that the relative energies of the envelope and twist conformers are very close, with low energy barriers for interconversion. The orientation of the substituent (gauche or anti) relative to the ring oxygen plays a crucial role in determining the most stable conformer, governed by a combination of steric and hyperconjugative interactions. For this compound, similar conformational behavior is expected, with the aminomethyl group influencing the equilibrium between various E and T forms of the ring.

Stereochemical Predictions:

The (R)-configuration at the C2 position of the tetrahydrofuran ring is a key element in predicting the stereochemical outcome of its reactions. This pre-existing chiral center can direct the formation of new stereocenters, a concept known as substrate stereochemical control. youtube.com

Reactions at the Amine: When the amine group acts as a nucleophile, the chiral center can influence the approach to electrophiles, potentially leading to diastereomeric transition states and a preference for one diastereomeric product over another.

Reactions Creating a New Chiral Center: In reactions where this compound is used as a chiral auxiliary, it can effectively control the stereochemistry of a newly formed chiral center in another part of the molecule. youtube.com For example, if the amine is first converted to an imine, subsequent nucleophilic attack on the imine carbon will be sterically hindered on one face by the bulky THF ring, directing the nucleophile to the opposite face and leading to a high degree of stereoselectivity.

Nucleophilic Substitution (SN2) Reactions: In reactions where the amine is part of a leaving group or the molecule is otherwise modified to undergo SN2 substitution at the chiral center, an inversion of stereochemistry would be predicted, converting the (R)-isomer to an (S)-isomer.

The predictability of these outcomes relies on a mechanistic understanding of the reaction . youtube.com The Cahn-Ingold-Prelog priority rules are used to assign the configuration (R or S) to the chiral centers. youtube.com

Interactive Table: Conformational Preferences in Tetrahydrofuran Analogs

This table illustrates the typical energy differences found in substituted tetrahydrofuran rings, based on data from analogous systems. The values are representative and serve to highlight the subtle energy landscape.

| Conformer Type | Substituent Orientation | Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |

| Envelope (E) | Gauche (-) | 0 | Potential for intramolecular hydrogen bonding |

| Twist (T) | Gauche (+) | ~1.5 - 2.0 | Reduced torsional strain |

| Envelope (E) | Anti | Higher | Increased steric hindrance |

| Twist (T) | Anti | Higher | Increased steric hindrance |

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

While specific molecular docking studies focusing solely on this compound as a primary ligand are not prominent in publicly available research, the tetrahydrofuran moiety is a common structural motif in many biologically active compounds. Derivatives of heterocyclic systems are frequently the subject of such investigations. For instance, studies on tetrahydropyrimidine (B8763341) and tetrahydroquinoline derivatives explore their binding affinity to various protein targets. nih.govnih.gov

In a hypothetical docking study of this compound, the following interactions would be analyzed:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and the oxygen atom in the THF ring is a hydrogen bond acceptor. These groups would be expected to form key hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a protein's active site.

Hydrophobic Interactions: The ethylene (B1197577) and propylene (B89431) carbons of the THF ring provide a hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine.

Stereochemical Recognition: The (R)-chirality of the molecule would be critical for a precise fit into a chiral binding pocket. The specific 3D arrangement of atoms would allow for optimal interactions with the target, whereas the (S)-enantiomer might bind differently or not at all.

The results of docking simulations are typically evaluated using a scoring function that estimates the binding free energy (ΔGbind). A lower binding energy indicates a more stable and potentially more potent interaction. These computational predictions are crucial for prioritizing compounds for further experimental testing. nih.gov

Spectroscopic Investigations of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism often hinges on the detection and characterization of fleeting reaction intermediates and transition states. Modern spectroscopic techniques are indispensable tools for this purpose. rsc.org Although specific studies detailing the intermediates of this compound reactions are specialized, the application of standard methods can be described.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates present in low concentrations in solution. researchgate.netnih.govnih.gov In reactions involving this compound, ESI-MS could be used to:

Identify protonated starting material and products.

Detect cationic intermediates, such as iminium ions formed from the condensation of the amine with an aldehyde or ketone.

Characterize complexes formed with metal catalysts. researchgate.net

Tandem mass spectrometry (MS/MS) can further provide structural information on these detected ions by analyzing their fragmentation patterns upon collision-induced dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying reaction mechanisms in the solution phase, providing direct structural information.

In-situ Monitoring: Reactions can be monitored directly in an NMR tube to track the disappearance of reactants and the appearance of products and any observable intermediates over time.

Exchange Spectroscopy (EXSY): Techniques like 2D EXSY and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can detect and characterize species that are in rapid chemical exchange, such as conformers or intermediates in a dynamic equilibrium.

Chemical Exchange Saturation Transfer (CEST): This advanced NMR technique is particularly suited for detecting very low populations of "invisible" reaction intermediates that are in equilibrium with a more abundant, "visible" species. For example, it could potentially be used to detect a short-lived tetrahedral intermediate in an acylation reaction of the amine.

Interactive Table: Spectroscopic Techniques for Intermediate Analysis

| Technique | Type of Information | Potential Application for this compound Reactions |

| ESI-MS | Mass-to-charge ratio of ions | Detection of protonated species, iminium ion intermediates. |

| MS/MS | Structural fragments of ions | Structural elucidation of trapped intermediates. |

| In-situ ¹H/¹³C NMR | Real-time structural data | Monitoring conversion, identifying major intermediate species. |

| 2D EXSY NMR | Chemical exchange processes | Characterizing equilibrium between conformers or diastereomeric adducts. |

| CEST NMR | Low-abundance species | Detecting short-lived tetrahedral intermediates in acylation/addition reactions. |

Derivatives and Analogues of R Tetrahydrofurfurylamine: Synthesis and Research Applications

Design and Synthesis of Substituted Tetrahydrofurfurylamine (B43090) Analogues

The synthesis of substituted (R)-(-)-tetrahydrofurfurylamine analogues is a key area of investigation, aiming to create a diverse library of compounds for biological screening. A common strategy involves the N-substitution of the primary amine, allowing for the introduction of a wide range of functional groups.

One approach involves the condensation reaction of this compound with various electrophilic reagents. For instance, reaction with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride, in a basic medium yields N-substituted sulfonamides. These sulfonamides can be further functionalized by reacting them with different alkyl or aralkyl halides in the presence of a strong base like sodium hydride, leading to a series of N,N-disubstituted derivatives.

Another versatile method for creating analogues is reductive amination. This process typically involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. This one-pot reaction is highly efficient for generating secondary and tertiary amine derivatives with diverse substituents.

Furthermore, the core tetrahydrofuran (B95107) ring can also be modified. Synthetic routes starting from precursors like D-glucose have been developed to produce chiral tetrahydrofuranyl amino acids, which can be considered analogues of this compound. nih.gov These multi-step procedures allow for the introduction of carboxylic acid functionalities and other modifications to the heterocyclic ring, expanding the chemical space of accessible analogues. nih.gov

The synthesis of these analogues is often guided by computational modeling and a rational design approach to predict their potential interactions with biological targets. The primary aim is to generate a collection of structurally related compounds that can be systematically evaluated to understand how different chemical modifications impact their biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies provide crucial insights into the structural requirements for optimal interaction with specific biological targets.

Influence of Substituents on Bioactivity and Molecular Recognition

The nature and position of substituents on the this compound scaffold have a profound impact on the bioactivity and molecular recognition of its derivatives. By systematically altering these substituents, researchers can map the pharmacophore and identify key interactions with biological macromolecules.

Studies on N-substituted derivatives have revealed that the size, shape, and electronic properties of the substituent are critical for activity. For instance, in a series of N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides, the antibacterial activity was found to be dependent on the nature of the N-alkyl or N-aralkyl group. While some derivatives displayed moderate activity against various bacterial strains, others were less effective, highlighting the importance of the substituent in modulating the compound's biological profile.

In another example, the introduction of different cyclic amines to the tetrahydrofurfurylmethyl moiety has been shown to influence the affinity for nicotinic acetylcholine (B1216132) receptor subtypes. Analogues containing pyrrolidine, piperidine (B6355638), and azepane rings exhibited micromolar affinities, suggesting that the cyclic amine substituent plays a significant role in receptor binding.

The presence of specific functional groups can also dramatically alter the biological activity. For example, the introduction of a nitro group in furan-based derivatives has been explored for its impact on trypanocidal activity. nih.gov These studies underscore the principle that even minor modifications to the substituent can lead to significant changes in biological function, providing a roadmap for the design of more potent and selective compounds.

Table 1: Bioactivity of N-Substituted Tetrahydrofurfurylamine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound ID | N-Substituent | Target/Activity | Observed Effect |

|---|---|---|---|

| 1a | Pyrrolidine | Nicotinic Acetylcholine Receptors | Micromolar affinity |

| 1b | Piperidine | Nicotinic Acetylcholine Receptors | Micromolar affinity |

| 1c | Azepane | Nicotinic Acetylcholine Receptors | Micromolar affinity |

| 2a | 4-Chlorobenzenesulfonamide | Antibacterial | Moderate inhibition |

| 2b | N-benzyl-4-chlorobenzenesulfonamide | Antibacterial | Varied inhibition |

Stereoisomeric Effects on Pharmacological Profiles and Biological Interactions

Stereochemistry is a critical determinant of pharmacological activity, and this is particularly true for derivatives of this compound. The three-dimensional arrangement of atoms in these chiral molecules can lead to significant differences in their interactions with biological targets, which are themselves chiral.

The importance of the (R)-configuration at the 2-position of the tetrahydrofuran ring has been demonstrated in several studies. For example, in a series of diastereoisomeric N-tetrahydrofurfurylnoroxymorphones, the (R)-tetrahydrofurfuryl derivative exhibited potent opioid agonist-antagonist activity, whereas the corresponding (S)-isomer was a pure antagonist. This stark difference in pharmacological profile highlights the stereospecificity of the opioid receptor's binding pocket.

Similarly, in a study of stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, the (R)-configuration of the N-tetrahydrofurfuryl group was found to be a major prerequisite for high analgesic potency. The corresponding (S)-isomers were significantly less active or inactive. This underscores the principle that a precise stereochemical fit is necessary for effective drug-receptor interactions.

These findings emphasize that the evaluation of individual stereoisomers is crucial in drug development. The use of a racemic mixture can mask the true activity of the more potent enantiomer or introduce unwanted side effects from the less active or differently acting enantiomer. Therefore, stereoselective synthesis or chiral separation of derivatives is a key strategy in the development of new therapeutic agents based on the this compound scaffold.

Table 2: Pharmacological Profiles of (R)- and (S)-Tetrahydrofurfuryl Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound | Stereochemistry | Target | Pharmacological Profile |

|---|---|---|---|

| N-Tetrahydrofurfurylnoroxymorphone | (R)-isomer | Opioid Receptors | Agonist-Antagonist |

| N-Tetrahydrofurfurylnoroxymorphone | (S)-isomer | Opioid Receptors | Pure Antagonist |

| 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan | (R)-isomer | Opioid Receptors | High Analgesic Potency |

| 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan | (S)-isomer | Opioid Receptors | Low or No Analgesic Potency |

Development of Hybrid Molecules and Conjugates for Targeted Applications

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. mdpi.com This approach aims to create dual-acting or multi-target compounds with improved efficacy or a better side-effect profile. This compound and its derivatives are attractive scaffolds for the design of such hybrid molecules.

The primary amine of this compound provides a convenient handle for conjugation with other bioactive molecules, such as peptides, natural products, or other small-molecule drugs. For example, the synthesis of novel peptide conjugates of N-substituted-tetrahydro-γ-carbolines has been reported, where the carboline moiety is linked to a peptide fragment. nih.gov While not directly involving this compound, this work demonstrates the feasibility of creating such hybrid structures.

Another strategy involves the development of drug conjugates for targeted therapy. researchgate.net In this approach, the this compound derivative can be linked to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells. This allows for the selective delivery of the therapeutic agent to the site of action, potentially increasing its efficacy and reducing systemic toxicity. For instance, furan-functionalized polymers have been used to create nanoparticles for targeted drug delivery, where the furan (B31954) groups can be used for conjugation with antibodies. This principle could be applied to this compound derivatives to create targeted drug delivery systems.

Functionalization Strategies for Enhanced Specificity and Efficacy

Enhancing the specificity and efficacy of this compound derivatives is a key objective in their development as therapeutic agents. This can be achieved through various functionalization strategies that aim to optimize the molecule's interaction with its biological target and improve its pharmacokinetic properties.

One strategy is to introduce functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target receptor or enzyme. This can be guided by computational docking studies that predict the binding mode of the ligand and identify potential sites for modification. For example, the introduction of hydroxyl or carboxyl groups can provide additional hydrogen bonding opportunities, potentially increasing binding affinity and selectivity.

Functionalization can also be used to block metabolic pathways that lead to the inactivation of the drug. By introducing groups that are resistant to enzymatic degradation, the half-life of the compound can be extended, leading to a more sustained therapeutic effect.

Furthermore, the principles of bioisosteric replacement can be applied, where a functional group is replaced by another group with similar steric and electronic properties but potentially improved pharmacological or pharmacokinetic characteristics. This can be a powerful tool for fine-tuning the properties of a lead compound.

Ultimately, the goal of these functionalization strategies is to create derivatives of this compound with an optimized balance of potency, selectivity, and drug-like properties, making them suitable candidates for further preclinical and clinical development.

Analytical and Characterization Methodologies in R Tetrahydrofurfurylamine Research

Chiral Separation Techniques for Enantiomeric Purity Assessment

The separation of enantiomers and the determination of enantiomeric purity are fundamental in the research and application of chiral compounds like (R)-(-)-Tetrahydrofurfurylamine. Various chromatographic and classical resolution techniques are employed to achieve high enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical determination of the enantiomeric excess (ee) of chiral compounds. tcichemicals.com For the separation of enantiomers, HPLC methods typically utilize a chiral stationary phase (CSP) or a chiral mobile phase additive. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of racemic compounds, including amines. mdpi.com The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

In the analysis of this compound, a suitable chiral HPLC method would involve a column packed with a chiral stationary phase. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov Detection is commonly performed using a UV detector. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. The development of such methods is crucial for quality control and for characterizing the stereochemical outcome of synthetic procedures.

Preparative Separation via Fractional Crystallization of Diastereoisomeric Salts

For the large-scale separation of enantiomers, preparative techniques like fractional crystallization of diastereoisomeric salts are often employed. This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the case of tetrahydrofurfurylamine (B43090), a successful preparative separation of its enantiomers has been achieved through the formation of diastereoisomeric salts with L-tartaric acid. researchgate.net The process involves dissolving the racemic tetrahydrofurfurylamine and L-tartaric acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. This method has been reported to isolate this compound with a yield of 68% and an optical purity exceeding 98.5% as determined by HPLC. researchgate.net

| Parameter | Value |

| Resolving Agent | L-tartaric acid |

| Isolated Enantiomer | This compound |

| Yield | 68% |

| Optical Purity (by HPLC) | >98.5% |

Table 1: Preparative Separation Data for this compound via Fractional Crystallization.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile compounds. For amines like tetrahydrofurfurylamine, GC can be used to separate the main component from any volatile impurities. avantorsciences.com The method typically employs a capillary column with a specific stationary phase, and the separation is achieved based on the differential partitioning of the sample components between the carrier gas (mobile phase) and the stationary phase.

A typical GC method for the purity analysis of this compound would utilize a non-polar or a slightly polar capillary column. The oven temperature is programmed to increase over time to ensure the elution of all components within a reasonable timeframe. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For instance, commercial sources often specify a purity of ≥98.0% for furfurylamine (B118560) as determined by GC and titration analysis. avantorsciences.com

Spectroscopic Characterization for Structure Elucidation and Absolute Configuration

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the absolute configuration of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Recognition and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. drugbank.combas.bg

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the tetrahydrofuran (B95107) ring and the aminomethyl group. The protons on the carbon adjacent to the oxygen atom (C5) and the chiral center (C2) would appear at distinct chemical shifts. Similarly, the ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons provide evidence for the connectivity and electronic environment within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. hmdb.cameihonglab.com

| Atom | ¹H Chemical Shift (ppm) (Predicted/Typical) | ¹³C Chemical Shift (ppm) (Predicted/Typical) |

| C2-H | Multiplet | ~77 |

| -CH₂-NH₂ | Multiplet | ~45 |

| C3-H₂ | Multiplet | ~26 |

| C4-H₂ | Multiplet | ~30 |

| C5-H₂ | Multiplet | ~68 |

| -NH₂ | Broad Singlet | - |

Table 2: Predicted/Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com The IR spectrum of this compound would display key absorption bands confirming its structure. A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine group. The C-H stretching vibrations of the aliphatic ring and side chain would appear around 2850-3000 cm⁻¹. A prominent C-O-C stretching band, characteristic of the ether linkage in the tetrahydrofuran ring, would be observed in the 1050-1150 cm⁻¹ region. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molecular weight: 101.15 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would be consistent with the structure of an amine and an ether. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) serves as a critical spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules such as this compound. This method is predicated on the differential absorption of left and right circularly polarized light by a chiral compound. The resultant ECD spectrum is exquisitely sensitive to the molecule's three-dimensional stereochemistry, effectively providing a unique spectral fingerprint for each enantiomer.

The determination of the absolute configuration of this compound via ECD involves a comparative analysis between an experimentally measured spectrum and theoretically computed spectra. Quantum chemical calculations are employed to generate the theoretical ECD spectra for both the (R) and (S) enantiomers. A conclusive assignment of the absolute configuration is achieved when the experimental spectrum shows a strong correlation with one of the calculated spectra.

The process generally involves:

Conformational Analysis: Identifying all stable, low-energy conformations of the molecule.

Theoretical Calculation: Using methods like time-dependent density functional theory (TD-DFT) to calculate the ECD spectrum for each conformer.

Spectral Averaging: Generating a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

Comparison: Matching the experimental ECD spectrum with the calculated spectra for the (R) and (S) forms.

Research into chiral amine recognition has demonstrated that upon interaction with other molecules, each enantiomer can produce a distinct circular dichroism signal. rsc.orgrsc.org This principle allows for the differentiation of enantiomers and is foundational to using ECD for absolute configuration assignment. utexas.edu If the experimental spectrum of a sample aligns with the theoretically predicted spectrum for the (R)-enantiomer, its absolute configuration is confirmed as (R).

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a long-established and indispensable method for assessing the chiral purity, or enantiomeric excess (ee), of a sample. This physical property is measured using a polarimeter and records the angle to which a plane of polarized light is rotated upon passing through a solution of a chiral substance. libretexts.org The direction and magnitude of this rotation are intrinsic characteristics of an optically active compound. wikipedia.org

For this compound, the specific rotation, denoted as [α], is a key identifier. A pure sample of the (R)-enantiomer will rotate plane-polarized light in the levorotatory (negative) direction, while the (S)-enantiomer rotates it in the dextrorotatory (positive) direction by an equal magnitude. libretexts.orglibretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation. libretexts.org

The enantiomeric excess of a synthesized batch of this compound can be quantified by comparing its measured optical rotation to the known specific rotation of the pure enantiomer. The formula for this calculation is:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure enantiomer) × 100

This calculation provides a direct measure of the sample's chiral purity. csbsju.edu

| Specific Rotation [α] | Conditions | Source |

|---|---|---|

| -12° | c = 2 in chloroform, 20°C, at the sodium D-line (589 nm) | sigmaaldrich.com |

Advanced Methodologies for Quality Control and Research Validation in this compound Synthesis

A robust quality control (QC) and validation framework for the synthesis of this compound necessitates the use of a suite of advanced analytical methodologies. These techniques are essential for confirming the chemical identity, structural integrity, and both chemical and chiral purity of the final product.

Chromatographic Techniques:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the definitive methods for determining enantiomeric excess. By employing a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers of tetrahydrofurfurylamine, allowing for their precise quantification. Chiral GC and HPLC are considered standard, highly accurate techniques for ee analysis. rsc.org

Spectroscopic and Other Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the compound's structural formula and assessing its chemical purity by detecting any non-enantiomeric impurities.

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized compound. When coupled with GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for identifying trace impurities.

Enzymatic Methods: Modern synthesis and quality control can involve enzymes. Biocatalytic methods using engineered enzymes like transaminases or dehydrogenases offer highly selective routes to chiral amines. nih.gov The validation of such processes requires analytical methods to confirm the high enantioselectivity of the enzymatic reaction. nih.govresearchgate.net

The combination of these methods ensures a comprehensive validation of the synthesis process, confirming that the produced this compound meets the stringent purity and identity standards required for research and development.

| Methodology | Primary Purpose | Information Yielded |

|---|---|---|

| Chiral HPLC/GC | Enantiomeric Purity (ee) Determination | Quantitative ratio of (R) and (S) enantiomers. |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation & Chemical Purity | Verification of covalent structure and detection of non-enantiomeric impurities. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirmation of the correct molecular mass and identification of impurities. |

| Enzymatic Assays | Validation of Biocatalytic Synthesis | Confirmation of catalyst performance and stereoselectivity in enzymatic routes. |

Future Directions and Emerging Research Avenues for R Tetrahydrofurfurylamine

Sustainable and Green Synthesis Approaches for Chiral Amines

The chemical industry's shift towards sustainability has catalyzed research into environmentally benign methods for producing chiral amines like (R)-(-)-Tetrahydrofurfurylamine. Green chemistry principles are at the forefront of this evolution, emphasizing waste reduction, high atom economy, and the use of renewable resources.